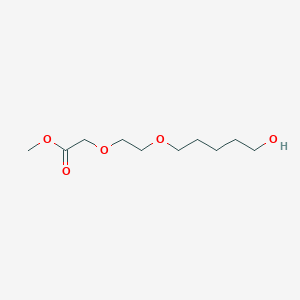
Methyl acetate-PEG2-propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl acetate-PEG2-propanol is a compound that belongs to the class of polyethylene glycol (PEG)-based PROTAC linkers. It is primarily used in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to degrade specific proteins by exploiting the ubiquitin-proteasome system .
準備方法
Synthetic Routes and Reaction Conditions
Methyl acetate-PEG2-propanol is synthesized through a series of chemical reactions involving the esterification of polyethylene glycol (PEG) with methyl acetate and propanol. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is catalyzed by an acid or base catalyst. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .
化学反応の分析
Types of Reactions
Methyl acetate-PEG2-propanol undergoes various chemical reactions, including:
Esterification: The formation of esters from acids and alcohols.
Hydrolysis: The breakdown of esters into acids and alcohols in the presence of water.
Oxidation: The conversion of alcohols to aldehydes or ketones.
Common Reagents and Conditions
Esterification: Typically involves an acid catalyst such as sulfuric acid and is carried out at elevated temperatures.
Hydrolysis: Requires water and can be catalyzed by acids or bases.
Oxidation: Often uses oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Esterification: Produces esters and water.
Hydrolysis: Yields acids and alcohols.
Oxidation: Forms aldehydes or ketones depending on the specific conditions and reagents used.
科学的研究の応用
Methyl acetate-PEG2-propanol has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs, which are valuable tools for studying protein function and degradation.
Biology: Facilitates the targeted degradation of specific proteins, aiding in the study of cellular processes and disease mechanisms.
Medicine: Potential therapeutic applications in the development of targeted cancer therapies by degrading oncogenic proteins.
Industry: Employed in the production of high-purity chemicals and pharmaceuticals
作用機序
Methyl acetate-PEG2-propanol functions as a linker in PROTACs, which are bifunctional molecules that bring together a target protein and an E3 ubiquitin ligase. This interaction leads to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG2 moiety enhances the solubility and stability of the PROTAC molecule, facilitating its cellular uptake and distribution .
類似化合物との比較
Similar Compounds
- Methyl acetate-PEG3-propanol
- Methyl acetate-PEG4-propanol
- Methyl acetate-PEG5-propanol
Uniqueness
Methyl acetate-PEG2-propanol is unique due to its specific PEG2 linker, which provides an optimal balance between solubility and stability. This makes it particularly effective in the synthesis of PROTACs, offering advantages over other PEG-based linkers with different chain lengths .
特性
分子式 |
C10H20O5 |
|---|---|
分子量 |
220.26 g/mol |
IUPAC名 |
methyl 2-[2-(5-hydroxypentoxy)ethoxy]acetate |
InChI |
InChI=1S/C10H20O5/c1-13-10(12)9-15-8-7-14-6-4-2-3-5-11/h11H,2-9H2,1H3 |
InChIキー |
MYMLPSBOPYSGCJ-UHFFFAOYSA-N |
正規SMILES |
COC(=O)COCCOCCCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


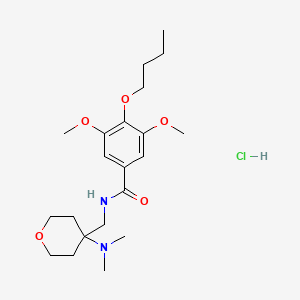
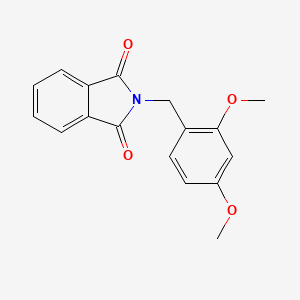
![(4aR,4bS,6aS,7S,7aS,8aS,8bS,8cR)-4a,6a-dimethyl-3',4,4a,4b,4',5,6,6a,7a,8,8a,8b,8c,8d,9,9a-hexadecahydro-5'H-spiro[cyclopropa[4,5]cyclopenta[1,2-a]cyclopropa[l]phenanthrene-7,2'-furan]-2,5'(3H)-dione](/img/structure/B11933864.png)
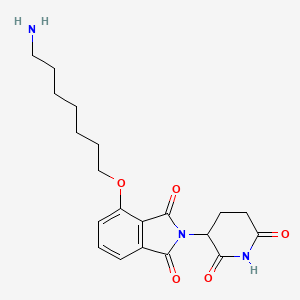

![3-[[(1R)-7-(difluoromethylsulfonyl)-2,2-difluoro-1-hydroxy-1,3-dihydroinden-4-yl]oxy]-5-fluorobenzonitrile](/img/structure/B11933882.png)


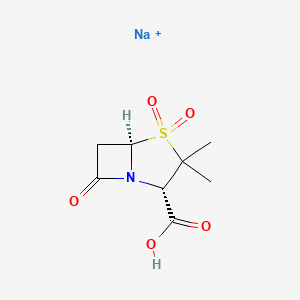

![N2-[1-(4-fluorophenyl)ethyl]-4-(1-methylpyrazol-4-yl)-N6-(pyrazin-2-yl)pyridine-2,6-diamine hydrochloride](/img/structure/B11933903.png)



